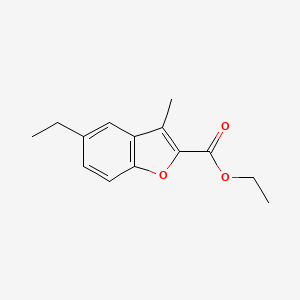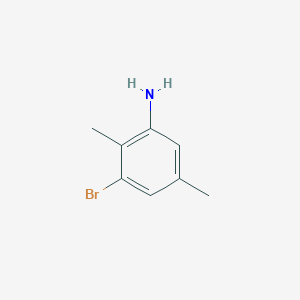
3-Bromo-2,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-2,5-dimethylaniline involves introducing a bromine atom into the corresponding 2,5-dimethylaniline precursor. Various methods can be employed, such as electrophilic aromatic substitution using bromine or a brominating agent. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a phenyl ring (C₆H₅) with two methyl groups (CH₃) attached to the nitrogen atom. The bromine atom (Br) is directly bonded to the phenyl ring. The compound’s molecular weight is approximately 200.08 g/mol . For a visual representation, refer to the NMR spectra provided in the supplementary materials .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Epigenetic Regulation and Bromodomain Inhibition
3-Bromo-2,5-dimethylaniline and related compounds have significant implications in epigenetic regulation through the inhibition of bromodomains. Bromodomains, which recognize acetylated lysines on histone tails, are critical in the regulation of gene transcription. The identification of 3,5-dimethylisoxazole as an acetyl-lysine bioisostere has led to the development of compounds capable of displacing acetylated histone-mimicking peptides from bromodomains. This action has antiproliferative and anti-inflammatory properties, highlighting the potential of these compounds in the development of selective probes and inhibitors for various bromodomains involved in cancer and inflammation (Hewings et al., 2011).
Electrochemical Oxidation and Decomposition Pathways
The electrochemical behavior of compounds structurally related to this compound, such as 4-bromo-2,6-dimethylaniline, has been studied in aqueous sulphuric acid solutions. These studies provide insights into the anodic decomposition pathways of these compounds, which can have implications for their use in various chemical synthesis processes and understanding their stability and reactivity under different conditions (Arias et al., 1990).
Antithrombin III Interaction
Research into the interaction of specific chemical modifications, such as those involving bromine and tryptophan residues, with antithrombin III has shed light on the heparin-binding sites of this important protein. Understanding these interactions is crucial for the development of therapeutic agents targeting blood coagulation disorders (Blackburn et al., 1984).
Synthesis of Organic Intermediates
Compounds like this compound serve as key intermediates in the synthesis of various organic compounds. For example, dimethyl-4-bromoiodobenzenes, which are valuable in numerous fields, can be synthesized from related aniline derivatives, demonstrating the utility of these compounds in organic synthesis and industrial applications (Li Yu, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that aniline derivatives can interact with various biological targets, depending on their specific chemical structure .
Mode of Action
The mode of action of 3-Bromo-2,5-dimethylaniline involves a multistep synthesis process. This process includes nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
The compound’s synthesis process, which includes nitration, conversion from the nitro group to an amine, and bromination, suggests that it may interact with biochemical pathways related to these processes .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Eigenschaften
IUPAC Name |
3-bromo-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHDRSMCPLBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)
![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)


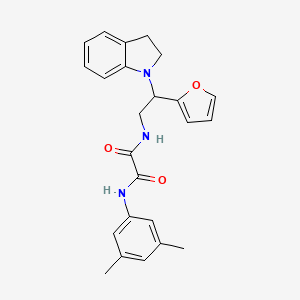
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)
![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)
![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)
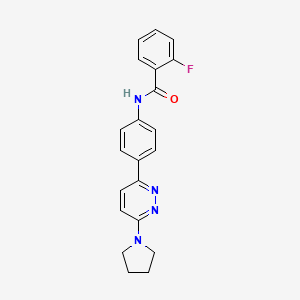
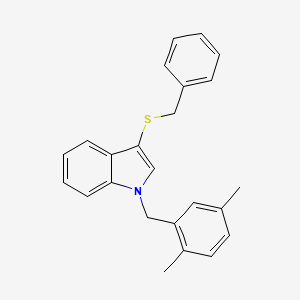

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)
